molecular formula C14H11N3O2S2 B5660646 1-(FURAN-2-CARBONYL)-3-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)THIOUREA

1-(FURAN-2-CARBONYL)-3-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)THIOUREA

Cat. No.: B5660646
M. Wt: 317.4 g/mol
InChI Key: LDFBYQBDNNGRLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(FURAN-2-CARBONYL)-3-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)THIOUREA is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science. This compound, in particular, features a furan ring, a benzothiazole ring, and a thiourea moiety, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(FURAN-2-CARBONYL)-3-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)THIOUREA typically involves the reaction of furan-2-carbonyl chloride with 6-methyl-1,3-benzothiazol-2-ylamine in the presence of a base such as triethylamine. The resulting intermediate is then treated with thiourea under reflux conditions to yield the final product. The reaction conditions, such as temperature, solvent, and reaction time, can be optimized to improve the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(FURAN-2-CARBONYL)-3-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The furan and benzothiazole rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiourea moiety may yield sulfoxides or sulfones, while reduction of the carbonyl group may yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: As a potential therapeutic agent due to its biological activity.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and materials.

Mechanism of Action

The mechanism of action of 1-(FURAN-2-CARBONYL)-3-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)THIOUREA involves its interaction with specific molecular targets and pathways. The thiourea moiety can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The furan and benzothiazole rings may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(FURAN-2-CARBONYL)-3-PHENYLTHIOUREA: Similar structure but with a phenyl group instead of a benzothiazole ring.

    1-(THIOPHEN-2-CARBONYL)-3-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)THIOUREA: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

1-(FURAN-2-CARBONYL)-3-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)THIOUREA is unique due to the presence of both furan and benzothiazole rings, which may impart distinct chemical and biological properties compared to other thioureas

Properties

IUPAC Name

N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S2/c1-8-4-5-9-11(7-8)21-14(15-9)17-13(20)16-12(18)10-3-2-6-19-10/h2-7H,1H3,(H2,15,16,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDFBYQBDNNGRLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=S)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.